4-Bromo-2-fluorophenylacetic acid

pKa carboxylic acid reactivity physicochemical property

4-Bromo-2-fluorophenylacetic acid (CAS 114897‑92‑6) is a halogenated phenylacetic acid derivative bearing bromine at the para position and fluorine at the ortho position relative to the acetic acid side chain. With a molecular formula of C₈H₆BrFO₂ and a molecular weight of 233.03 g·mol⁻¹, this compound is supplied as a white to off‑white solid with a melting point of 122–128 °C and a typical purity of ≥98 % (HPLC).

Molecular Formula C8H6BrFO2
Molecular Weight 233.03 g/mol
CAS No. 114897-92-6
Cat. No. B043781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluorophenylacetic acid
CAS114897-92-6
Synonyms4-Bromo-2-fluorophenylacetic acid
Molecular FormulaC8H6BrFO2
Molecular Weight233.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)CC(=O)O
InChIInChI=1S/C8H6BrFO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12)
InChIKeyPNBIYFPZODYMOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluorophenylacetic acid (CAS 114897-92-6): A Dual-Halogenated Phenylacetic Acid Building Block for Medicinal Chemistry and Cross-Coupling


4-Bromo-2-fluorophenylacetic acid (CAS 114897‑92‑6) is a halogenated phenylacetic acid derivative bearing bromine at the para position and fluorine at the ortho position relative to the acetic acid side chain [1]. With a molecular formula of C₈H₆BrFO₂ and a molecular weight of 233.03 g·mol⁻¹, this compound is supplied as a white to off‑white solid with a melting point of 122–128 °C and a typical purity of ≥98 % (HPLC) . Its dual‑halogen substitution pattern creates a unique electronic and steric environment that differentiates it from mono‑halogenated or unsubstituted phenylacetic acid analogs, making it a strategic intermediate for pharmaceutical synthesis and palladium‑catalyzed cross‑coupling reactions .

Why 4-Bromo-2-fluorophenylacetic acid (CAS 114897-92-6) Cannot Be Replaced by Generic Mono-Halogenated Phenylacetic Acids in Synthesis


Mono‑halogenated analogs such as 4‑bromophenylacetic acid (pKa 4.19) and 4‑fluorophenylacetic acid (pKa 4.25) differ from 4‑bromo‑2‑fluorophenylacetic acid (pKa ~3.89) by more than 0.3 log units in acidity, a difference that alters carboxylate reactivity in esterification and amidation . More critically, the ortho‑fluorine substituent withdraws electron density from the ring, modulating the oxidative addition barrier of the C–Br bond in palladium‑catalyzed cross‑couplings, while para‑bromine alone cannot provide the same electronic activation . In medicinal chemistry, the 4‑bromo‑2‑fluorobenzyl motif has been specifically identified as a privileged pharmacophore in aldose reductase inhibitors, and attempts to replace it with simpler phenylacetic acid surrogates have required extensive scaffold redesign to maintain potency [1]. These cumulative differences in acidity, electronic profile, and pharmacophoric recognition mean that generic mono‑halogenated phenylacetic acids cannot serve as drop‑in replacements without compromising synthetic efficiency or biological activity.

Quantitative Differentiation of 4-Bromo-2-fluorophenylacetic acid (CAS 114897-92-6) from Closest Analogs: A Comparator-Based Evidence Guide


Enhanced Acidity Relative to Mono-Halogenated Analogs Drives Different Carboxylate Reactivity

4-Bromo-2-fluorophenylacetic acid exhibits a predicted pKa of approximately 3.89, which is 0.30–0.36 log units lower than 4‑bromophenylacetic acid (pKa 4.188) and 4‑fluorophenylacetic acid (pKa 4.25) . This enhanced acidity arises from the combined electron‑withdrawing effects of the ortho‑fluorine and para‑bromine substituents. A lower pKa translates to a greater proportion of the carboxylate form at physiological pH, which can influence solubility, salt formation, and the kinetics of esterification or amidation reactions compared to mono‑halogenated analogs.

pKa carboxylic acid reactivity physicochemical property

Higher Melting Point and Molecular Weight Reflect Dual Halogen Substitution for Crystallinity Control

The melting point of 4‑bromo‑2‑fluorophenylacetic acid (122–128 °C) is significantly higher than that of 4‑fluorophenylacetic acid (83–86 °C) and moderately higher than 4‑bromophenylacetic acid (115–118 °C) . The molecular weight (233.03 g·mol⁻¹) is ~18 Da greater than 4‑bromophenylacetic acid (215.05 g·mol⁻¹) and ~79 Da greater than 4‑fluorophenylacetic acid (154.14 g·mol⁻¹). These differences reflect the additive contribution of the fluorine atom to crystal lattice energy and molecular mass.

melting point crystallinity molecular weight

Higher Lipophilicity Extends the Accessible Chemical Space in Fragment-Based Drug Design

The computed LogP of 4‑bromo‑2‑fluorophenylacetic acid is 2.22–2.32, which is approximately 0.8 log units higher than that of 4‑fluorophenylacetic acid (LogP ~1.46) and 0.9–1.0 log units higher than that of 4‑chlorophenylacetic acid (LogP ~1.33) [1]. This elevated lipophilicity stems from the combination of bromine (highly polarizable) and fluorine (hydrophobic) and positions the compound in a distinct region of physicochemical space that is often desired for fragment hits targeting hydrophobic enzyme pockets.

LogP lipophilicity drug design

Ortho-Fluorine Activation of the C–Br Bond for Regioselective Cross-Coupling Chemistry

The ortho‑fluorine substituent in 4‑bromo‑2‑fluorophenylacetic acid withdraws electron density from the aromatic ring, lowering the electron density at the para‑bromine position and thereby reducing the activation energy for oxidative addition with Pd(0) catalysts . While direct kinetic comparisons are not available in the literature for this specific compound, established electronic structure principles predict that the oxidative addition rate for the C–Br bond in 4‑bromo‑2‑fluorophenylacetic acid is faster than that of 4‑bromophenylacetic acid, which lacks the ortho‑electron‑withdrawing group. This built‑in activation reduces the need for specialized catalysts or forcing conditions in Suzuki–Miyaura and Buchwald–Hartwig couplings.

cross-coupling Suzuki-Miyaura C–Br activation

Validated High-Yield Synthetic Route with Reproducible 98% Isolated Yield Enables Scalable Procurement

A published and reproducible synthetic procedure converts 2‑(4‑bromo‑2‑fluorophenyl)acetonitrile via alkaline hydrolysis (KOH in aqueous ethanol, reflux 18 h) to 4‑bromo‑2‑fluorophenylacetic acid with an isolated yield of 98 % after chromatographic purification . This high‑yielding, scalable route contrasts with multi‑step processes required for some regioisomeric halogenated phenylacetic acids, where lower yields or complex purification can constrain commercial availability and batch‑to‑batch consistency.

synthesis yield scalability nitrile hydrolysis

4-Bromo-2-fluorobenzyl Motif as a Privileged Pharmacophore in Aldose Reductase Inhibition

The 4‑bromo‑2‑fluorobenzyl group—derivable from 4‑bromo‑2‑fluorophenylacetic acid—has been independently identified as a critical pharmacophoric element in multiple series of potent aldose reductase inhibitors [1][2]. In a lead compound (5‑fluoro‑2‑(4‑bromo‑2‑fluoro‑benzylthiocarbamoyl)‑phenoxyacetic acid), this motif contributes to an IC₅₀ of 30 nM against aldose reductase with >1,100‑fold selectivity over aldehyde reductase [3]. Efforts to replace this residue with alkoxy‑substituted phenylacetic acid surrogates required extensive optimization campaigns, underscoring the unique recognition properties conferred by the 4‑bromo‑2‑fluorobenzyl architecture.

aldose reductase pharmacophore IC50

Highest-Impact Application Scenarios for 4-Bromo-2-fluorophenylacetic acid (CAS 114897-92-6) Based on Quantitative Differentiation Evidence


Palladium-Catalyzed Cross-Coupling Library Synthesis Exploiting Ortho-Fluorine-Activated C–Br Bond Reactivity

Medicinal chemistry groups synthesizing biaryl or aryl–amine libraries via Suzuki–Miyaura or Buchwald–Hartwig coupling benefit from this building block because the ortho‑fluorine substituent electronically activates the para‑bromine toward oxidative addition . The differentiated LogP (2.22–2.32) and dual‑halogen pattern enable access to chemical space that is distinct from fragments derived from mono‑halogenated phenylacetic acids, facilitating exploration of hydrophobic binding pockets in targets such as kinases, GPCRs, and nuclear receptors.

Aldose Reductase Inhibitor Lead Optimization Using the 4-Bromo-2-fluorobenzyl Pharmacophore

Researchers developing aldose reductase inhibitors for diabetic complication indications can directly incorporate the 4‑bromo‑2‑fluorobenzyl moiety—accessible via reduction of the carboxylic acid group—into candidate molecules. This privileged pharmacophore has been validated in multiple chemical series, with lead compounds achieving IC₅₀ values as low as 30 nM and >1,100‑fold selectivity over aldehyde reductase, as demonstrated in the published literature [1][2].

Fragment-Based Drug Discovery Requiring Halogenated Aromatic Acid Building Blocks with Differentiated Physicochemical Profiles

The combination of moderate lipophilicity (LogP 2.22), enhanced acidity (pKa ~3.89), and the presence of both bromine and fluorine substituents makes this compound an ideal fragment for halogen‑bonding interactions with protein targets. Its physicochemical profile is differentiated from both 4‑fluorophenylacetic acid (LogP ~1.46, pKa 4.25) and 4‑bromophenylacetic acid (LogP ~2.28, pKa 4.19), offering a unique point in property space for fragment library design .

Process Chemistry Scale-Up Supported by a Validated High-Yield Synthetic Route

The documented 98%-yield, scalable synthesis from 2‑(4‑bromo‑2‑fluorophenyl)acetonitrile via alkaline hydrolysis provides a robust manufacturing foundation . For process chemists evaluating building blocks for late‑stage preclinical or early clinical supply, this established route with reproducible yield and straightforward purification (silica gel chromatography) reduces scale‑up risk and supports reliable cost‑of‑goods estimation for kilogram‑scale procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-fluorophenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.